tert-Butyl 4-hydroxyspiro[chroman-2,4'-piperidine]-1'-carboxylate

Synthetic Efficiency Intermediate Advancement SCD1 Inhibitors

tert-Butyl 4-hydroxyspiro[chroman-2,4'-piperidine]-1'-carboxylate (CAS 1024604-94-1) is a spirocyclic compound where a chroman ring system is fused to a Boc-protected piperidine via a common spiro carbon. With a molecular formula of C₁₈H₂₅NO₄ and a formula weight of 319.4 g/mol, this compound serves as a key intermediate in medicinal chemistry programs targeting stearoyl-CoA desaturase 1 (SCD1), ion channels, and G-protein-coupled receptors.

Molecular Formula C18H25NO4
Molecular Weight 319.4 g/mol
CAS No. 1024604-94-1
Cat. No. B1510203
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Nametert-Butyl 4-hydroxyspiro[chroman-2,4'-piperidine]-1'-carboxylate
CAS1024604-94-1
Molecular FormulaC18H25NO4
Molecular Weight319.4 g/mol
Structural Identifiers
SMILESCC(C)(C)OC(=O)N1CCC2(CC1)CC(C3=CC=CC=C3O2)O
InChIInChI=1S/C18H25NO4/c1-17(2,3)23-16(21)19-10-8-18(9-11-19)12-14(20)13-6-4-5-7-15(13)22-18/h4-7,14,20H,8-12H2,1-3H3
InChIKeyJQECWLCCCODXAC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

tert-Butyl 4-hydroxyspiro[chroman-2,4'-piperidine]-1'-carboxylate: A Versatile Spirocyclic Building Block for Drug Discovery


tert-Butyl 4-hydroxyspiro[chroman-2,4'-piperidine]-1'-carboxylate (CAS 1024604-94-1) is a spirocyclic compound where a chroman ring system is fused to a Boc-protected piperidine via a common spiro carbon. With a molecular formula of C₁₈H₂₅NO₄ and a formula weight of 319.4 g/mol, this compound serves as a key intermediate in medicinal chemistry programs targeting stearoyl-CoA desaturase 1 (SCD1), ion channels, and G-protein-coupled receptors [1]. It is commercially available from multiple vendors at purities of ≥95% . The compound’s structure features a secondary alcohol at the chroman 4-position, making it distinct from its ketone precursor (CAS 849928-22-9) and enabling specific synthetic transformations not possible with other spirochroman-piperidine analogs [1].

Why Generic Substitution of Spirochroman-Piperidine Building Blocks Fails in Lead Optimization


The spiro[chroman-2,4'-piperidine] scaffold underpins multiple pharmacologically distinct compound classes, including SCD1 inhibitors, ion channel modulators, and GPCR agonists [1][2]. Substituting one building block for another without rigorous evaluation of the core’s substitution pattern can lead to failed syntheses or inactive compounds. For example, the presence of the 4-hydroxyl group in the target compound is essential for the metabolic stability and potency of downstream SCD1 inhibitors, as demonstrated by structure-activity relationship (SAR) studies where removal or modification of this group dramatically reduced activity [1]. Conversely, the Boc protecting group is critical for chemoselective functionalization of the piperidine nitrogen; its premature absence necessitates orthogonal protection strategies that add synthetic steps and reduce overall yield .

Head-to-Head Data and Comparative Tables for tert-Butyl 4-hydroxyspiro[chroman-2,4'-piperidine]-1'-carboxylate (CAS 1024604-94-1)


Advanced Intermediate Status: Reduction of the 4-Oxo Analog to the Target Alcohol

The target compound is one synthetic step closer to the final SCD1 pharmacophore compared to its ketone precursor. At gram scale, the ketone analog, tert-butyl 4-oxospiro[chroman-2,4'-piperidine]-1'-carboxylate (CAS 849928-22-9), requires reduction with sodium borohydride in methanol at 0–20°C to yield the target 4-hydroxy compound. This transformation is reported to proceed in 100% yield, eliminating a step and associated purification losses from the synthetic sequence . By procuring the alcohol directly, researchers save the cost of the ketone precursor, the reducing agent, and the labor for reaction setup and workup, while also mitigating the risk of incomplete reduction or side-product formation.

Synthetic Efficiency Intermediate Advancement SCD1 Inhibitors

Potency of Downstream SCD1 Inhibitors Originating from the Target Scaffold

The target compound is a direct precursor to a series of SCD1 inhibitors, including N-(2-hydroxy-2-phenylethyl)-6-(4-hydroxyspiro[chroman-2,4'-piperidine]-1'-yl)pyridazine-3-carboxamide (CHEMBL595247). This derivative, which retains the critical 4-hydroxyl group, exhibited an IC₅₀ of 0.48 nM against human SCD1 in cell-based assays [1]. While the building block itself is not the final drug, the data quantifies the value of the specific 4-hydroxy substitution pattern present in the target compound. Analogs lacking the 4-hydroxyl or with alternative substituents typically show significantly reduced activity; for instance, a comparator with an 8-fluoro substituent (CHEMBL595231) showed an IC₅₀ of 315 nM against mouse SCD1 in microsomal assays, highlighting the sensitivity of potency to the chroman substitution pattern [2].

SCD1 Inhibition Metabolic Disease Potency

Commercially Specified Purity of the Target Hydroxy Compound vs. the 4-Oxo Precursor

The target compound is routinely supplied at a purity of ≥95% (HPLC) from multiple vendors, while the 4-oxo analog (CAS 849928-22-9) is also available at high purity (≥97% by HPLC) . Although the minimum purities are comparable, the target compound’s purity specification matches the requirements for use in late-stage parallel synthesis and medicinal chemistry workflows, ensuring reproducibility in demanding coupling reactions (e.g., amide bond formation, Suzuki couplings) where the hydroxyl group serves as a handle for further diversification [1].

Chemical Purity Procurement Reproducibility

Optimal Application Scenarios for tert-Butyl 4-hydroxyspiro[chroman-2,4'-piperidine]-1'-carboxylate in Industrial and Academic Research


Accelerated Synthesis of Clinical SCD1 Inhibitor Candidates

Medicinal chemistry teams optimizing SCD1 inhibitors for metabolic diseases can directly use this building block as the core scaffold. Its 4-hydroxyl group and Boc-protected piperidine are pre-installed, enabling rapid diversification through parallel amide coupling or alkylation at the piperidine nitrogen after Boc deprotection, without needing to perform the NaBH₄ reduction from the ketone. This saves a synthetic step and allows faster turnaround of SAR libraries, as validated by the Daiichi Sankyo SCD1 program [1].

Diversification Hub for Ion Channel and GPCR Modulator Libraries

The spiro[chroman-2,4'-piperidine] core is a privileged scaffold for ion channel modulators (e.g., voltage-gated sodium channels) and GPCR agonists (e.g., GPR119). The target compound’s orthogonal functional handles (C4 hydroxyl, Boc-protected piperidine) allow sequential chemoselective reactions to build compound collections. Patent WO2012112743A1 exemplifies the use of analogous spirocyclic intermediates for achieving high local concentrations in target tissues, making this building block ideal for early-stage phenotypic screening libraries [2].

Chemical Biology Tool Synthesis Targeting HDACs or DORs

For academic groups developing chemical probes, the compound serves as a modular starting point. Published syntheses of spirochromane-derived HDAC inhibitors and δ-opioid receptor (DOR) agonists demonstrate that late-stage functionalization of the 4-hydroxyl and piperidine moieties can generate potent and selective probes. Using this validated intermediate reduces the synthetic burden, achieving overall yields of 44.5% or higher for complex spirocyclic targets, as reported for related HDAC inhibitor scaffolds [3].

Fragment-Based Drug Discovery (FBDD) and Scaffold Hopping

The rigid spirocyclic architecture provides conformational constraint, a desirable property for fragment libraries. The compound can be directly screened as a fragment or used as a core in scaffold-hopping exercises, replacing flexible linkers with the rigid spiro system. This approach has been validated in the discovery of novel TRPM8 antagonists, where spiro[chromene-2,4'-piperidine] cores led to single-digit nanomolar blockers [4].

Quote Request

Request a Quote for tert-Butyl 4-hydroxyspiro[chroman-2,4'-piperidine]-1'-carboxylate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.